molecular formula C27H33N3O2S B283347 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B283347
M. Wt: 463.6 g/mol
InChI Key: PLPLUUOKIZEZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first developed by Takeda Pharmaceutical Company Limited for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. TAK-715 has been extensively studied for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, a signaling molecule that plays a key role in the inflammatory response. By inhibiting p38 MAPK, 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, such as rheumatoid arthritis and psoriasis. It has also been shown to have anti-cancer effects in various cancer cell lines, by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its specificity for p38 MAPK, which allows for a more targeted approach to treating inflammatory diseases and cancer. However, one of the limitations of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide is its potential toxicity, as p38 MAPK is also involved in the regulation of other physiological processes, such as cell differentiation and apoptosis.

Future Directions

Future research on 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide could focus on its potential use in combination therapy with other anti-inflammatory or anti-cancer drugs. It could also focus on the development of more specific and less toxic p38 MAPK inhibitors. Additionally, further studies could investigate the potential use of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide in other inflammatory diseases and cancer types.

Synthesis Methods

The synthesis of 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting from the reaction of 2-aminoadamantane with 4-bromo-2-thiophenecarboxylic acid to form 2-(1-adamantyl)thiophene-4-carboxylic acid. This intermediate is then reacted with 4-(4-aminophenyl)piperazine to form 2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide.

Scientific Research Applications

2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been studied for its potential use in cancer therapy, as p38 MAPK is known to play a role in cancer cell survival and proliferation.

properties

Molecular Formula

C27H33N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C27H33N3O2S/c31-25(18-27-15-19-12-20(16-27)14-21(13-19)17-27)28-22-3-5-23(6-4-22)29-7-9-30(10-8-29)26(32)24-2-1-11-33-24/h1-6,11,19-21H,7-10,12-18H2,(H,28,31)

InChI Key

PLPLUUOKIZEZGU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6

Origin of Product

United States

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